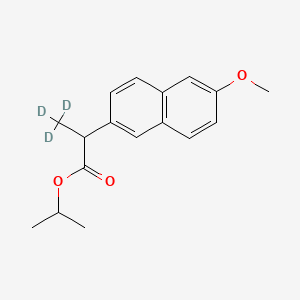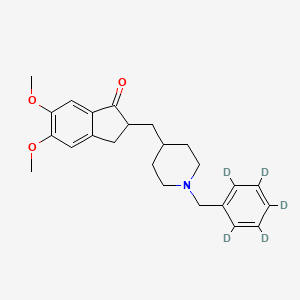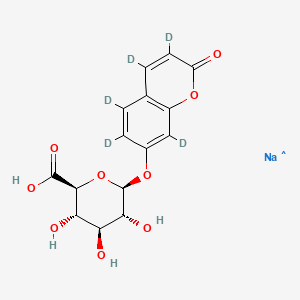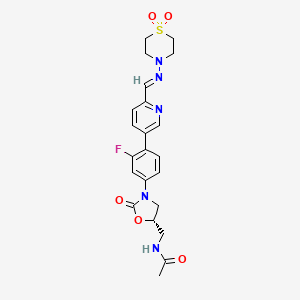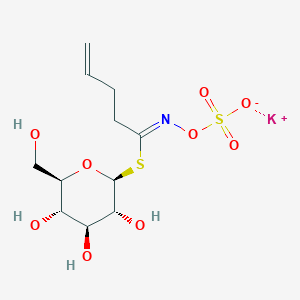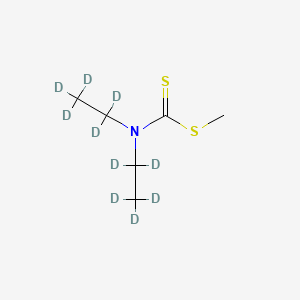
Betahistine impurity 5-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
Betahistine impurity 5-13C,d3, like its parent compound Betahistine, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Betahistine impurity 5-13C,d3 has several scientific research applications:
Pharmacokinetics: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Betahistine and its impurities
Drug Metabolism: The compound helps in studying the metabolic pathways and identifying the metabolites of Betahistine
Stable Isotope Labeling: It is used in stable isotope labeling studies to quantify the drug and its metabolites in biological samples
Quality Control: The compound is used as a reference standard in quality control and method validation studies in the pharmaceutical industry.
作用机制
The mechanism of action of Betahistine impurity 5-13C,d3 is similar to that of Betahistine. Betahistine primarily acts as a histamine H1-receptor agonist, leading to vasodilation and increased permeability of blood vessels in the inner ear . This reduces endolymphatic pressure and prevents the rupture of the labyrinth, which is associated with hearing loss in Ménière’s disease . The labeled compound is used to study these mechanisms in greater detail through tracing and quantification .
相似化合物的比较
Betahistine impurity 5-13C,d3 is unique due to its stable isotope labeling, which distinguishes it from other Betahistine impurities. Similar compounds include:
Betahistine impurity 5: The non-labeled version of the compound.
Betahistine impurity D: Another impurity formed during the synthesis of Betahistine.
Other isotope-labeled compounds: Compounds labeled with stable isotopes like deuterium and carbon-13 for use in similar research applications
These similar compounds are used in various research and quality control applications, but this compound is particularly valuable for its use in stable isotope labeling studies .
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
N-(2-pyridin-2-ylethyl)-N-(trideuterio(113C)methyl)nitrous amide |
InChI |
InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3/i1+1D3 |
InChI 键 |
RSPHCMYPFWSJIJ-KQORAOOSSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N(CCC1=CC=CC=N1)N=O |
规范 SMILES |
CN(CCC1=CC=CC=N1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


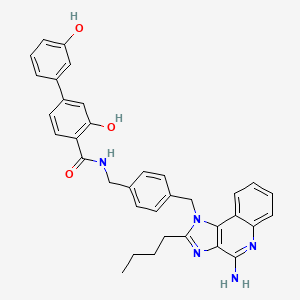
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
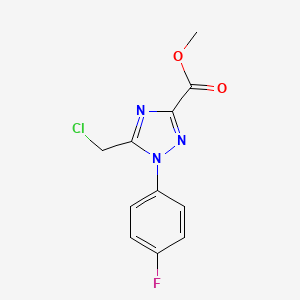
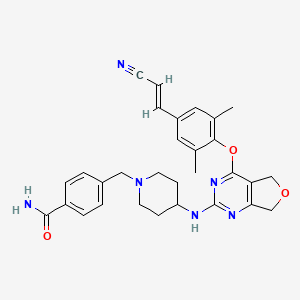

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

